molecular formula C21H18N2O4S B6135113 3-[(4-acetylphenyl)sulfamoyl]-N-phenylbenzamide

3-[(4-acetylphenyl)sulfamoyl]-N-phenylbenzamide

Cat. No.: B6135113
M. Wt: 394.4 g/mol
InChI Key: GERGLZOWDDFLKM-UHFFFAOYSA-N
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Description

3-[(4-acetylphenyl)sulfamoyl]-N-phenylbenzamide is an organic compound with a complex structure that includes a benzamide core, a sulfamoyl group, and an acetylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-acetylphenyl)sulfamoyl]-N-phenylbenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common method involves the reaction of 4-acetylbenzenesulfonyl chloride with aniline to form the intermediate sulfonamide, which is then coupled with a benzoyl chloride derivative under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(4-acetylphenyl)sulfamoyl]-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and sulfonic acids.

    Reduction: Amines and hydroxylamines.

    Substitution: Various substituted benzamides and sulfonamides.

Scientific Research Applications

3-[(4-acetylphenyl)sulfamoyl]-N-phenylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-acetylphenyl)sulfamoyl]-N-phenylbenzamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-acetylphenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide
  • 3-[(4-acetylphenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide

Uniqueness

3-[(4-acetylphenyl)sulfamoyl]-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and efficacy in biological systems .

Properties

IUPAC Name

3-[(4-acetylphenyl)sulfamoyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-15(24)16-10-12-19(13-11-16)23-28(26,27)20-9-5-6-17(14-20)21(25)22-18-7-3-2-4-8-18/h2-14,23H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERGLZOWDDFLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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